2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one
2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0895797
InChI:
InChI=1S/C19H20N2O2S2/c1-4-11-21-18(22)17(12-16-10-5-13(2)24-16)25-19(21)20-14-6-8-15(23-3)9-7-14/h5-10,12H,4,11H2,1-3H3/b17-12-,20-19?
SMILES:
CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC
Molecular Formula:
C19H20N2O2S2
Molecular Weight:
372.5 g/mol
2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0895797
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2S2 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | (5Z)-2-(4-methoxyphenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H20N2O2S2/c1-4-11-21-18(22)17(12-16-10-5-13(2)24-16)25-19(21)20-14-6-8-15(23-3)9-7-14/h5-10,12H,4,11H2,1-3H3/b17-12-,20-19? |
| Standard InChI Key | FPGLRERKARMPJL-HDTIWSQQSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=CC=C(S2)C)/SC1=NC3=CC=C(C=C3)OC |
| SMILES | CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator